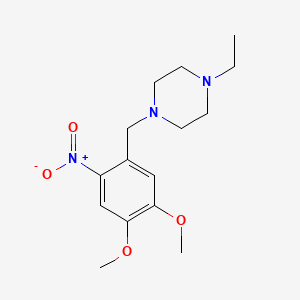
1-(4,5-dimethoxy-2-nitrobenzyl)-4-ethylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,5-dimethoxy-2-nitrobenzyl)-4-ethylpiperazine, also known as DENBP, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of piperazine derivatives and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
1-(4,5-dimethoxy-2-nitrobenzyl)-4-ethylpiperazine exerts its effects on the 5-HT1A receptor by binding to the receptor and activating it. This activation leads to the downstream signaling pathways that are responsible for the various physiological and pathological effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated by its effects on the 5-HT1A receptor. This compound has been found to have various effects on the central nervous system, cardiovascular system, and gastrointestinal system. In the central nervous system, this compound has been found to have anxiolytic, antidepressant, and antipsychotic effects. In the cardiovascular system, this compound has been found to have vasodilatory effects. In the gastrointestinal system, this compound has been found to have prokinetic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 1-(4,5-dimethoxy-2-nitrobenzyl)-4-ethylpiperazine in lab experiments is its potency and selectivity for the 5-HT1A receptor. This property of this compound allows for the specific targeting of the 5-HT1A receptor without affecting other receptors. One of the limitations of using this compound in lab experiments is its relatively short half-life, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 1-(4,5-dimethoxy-2-nitrobenzyl)-4-ethylpiperazine in scientific research. One of the future directions is the development of more potent and selective agonists of the 5-HT1A receptor. Another future direction is the use of this compound in the study of the role of 5-HT1A receptors in various pathological conditions such as anxiety disorders, depression, and schizophrenia. Additionally, the use of this compound in the development of new drugs for the treatment of various diseases is another future direction.
Métodos De Síntesis
The synthesis of 1-(4,5-dimethoxy-2-nitrobenzyl)-4-ethylpiperazine involves a multi-step process that begins with the reaction of 4,5-dimethoxy-2-nitrobenzyl chloride with piperazine. This reaction results in the formation of 1-(4,5-dimethoxy-2-nitrobenzyl)piperazine. The next step involves the reaction of 1-(4,5-dimethoxy-2-nitrobenzyl)piperazine with ethyl iodide, which leads to the formation of this compound (this compound). The purity of the synthesized compound can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
1-(4,5-dimethoxy-2-nitrobenzyl)-4-ethylpiperazine has been widely used in scientific research as a tool to study various biological processes. One of the primary applications of this compound is in the study of G protein-coupled receptors (GPCRs). This compound has been found to be a potent and selective agonist of the 5-HT1A receptor, which is a subtype of GPCR. This property of this compound has been used to study the role of 5-HT1A receptors in various physiological and pathological processes.
Propiedades
IUPAC Name |
1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-ethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-4-16-5-7-17(8-6-16)11-12-9-14(21-2)15(22-3)10-13(12)18(19)20/h9-10H,4-8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVANKZQAUVDKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-fluorophenyl)-N-[3-(1H-pyrazol-1-yl)benzyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6099418.png)
![1-(2-furoyl)-4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine trifluoroacetate](/img/structure/B6099425.png)
![N-{4-[(2-bromobenzoyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B6099426.png)

![1-(2-chlorobenzyl)-N-methyl-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6099433.png)
![2-[(9-fluoro-5-oxo-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-6(5H)-yl)methyl]benzonitrile](/img/structure/B6099435.png)
![2-(3-methoxybenzyl)-4-[(3-methyl-1H-pyrazol-4-yl)carbonyl]morpholine](/img/structure/B6099442.png)
![4-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol](/img/structure/B6099447.png)
![1-(2,3-dihydro-1H-inden-2-yl)-N-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-3-piperidinamine](/img/structure/B6099450.png)


![1-[2-(3-chlorophenyl)ethyl]-4-(isopropylamino)-2-pyrrolidinone](/img/structure/B6099485.png)
![N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(ethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B6099490.png)
![2-(5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-2-ethoxyphenyl)-2H-1,2,3-benzotriazole](/img/structure/B6099497.png)